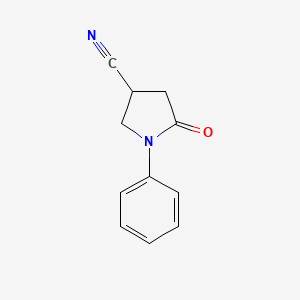

5-Oxo-1-phenylpyrrolidine-3-carbonitrile

Description

Significance of the Pyrrolidinone Core Structure in Heterocyclic Chemistry

The pyrrolidinone ring, a five-membered lactam, is a cornerstone of heterocyclic chemistry. researchgate.net This scaffold is not merely a synthetic curiosity but is found in the architecture of numerous natural products, including various alkaloids. nih.govmdpi.com Its prevalence in nature hints at its inherent stability and versatile functionality, which medicinal chemists have leveraged extensively. The pyrrolidinone nucleus is considered a "versatile lead compound" for designing potent bioactive agents. researchgate.net The sp³-hybridized carbon atoms of the saturated ring allow for a three-dimensional exploration of chemical space, a crucial factor in designing molecules that can precisely fit into the binding sites of biological targets. nih.gov Consequently, this heterocyclic system is a key component in a wide array of pharmacologically active compounds, demonstrating activities such as antibacterial, anticancer, and anticonvulsant properties. researchgate.net The racetam family of drugs, known for their cognitive-enhancing effects, is a prominent example of the pyrrolidinone core's application in medicine. mdpi.com

Overview of the 5-Oxo-1-phenylpyrrolidine-3-carbonitrile Chemical Entity and its Related Systems

This compound is a specific derivative of the pyrrolidinone family. Its structure is characterized by a central pyrrolidinone ring, a phenyl group attached to the nitrogen atom (position 1), a carbonyl group at position 5 (defining it as a 5-oxopyrrolidine or γ-lactam), and a nitrile (carbonitrile) group at position 3. The presence of the phenyl group adds aromaticity and lipophilicity, while the carbonitrile group serves as a versatile chemical handle and an electron-withdrawing feature.

This compound (CAS Number: 120937-26-0) is a known chemical entity, though detailed research dedicated exclusively to it is not as extensive as for its close analogue, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. The carboxylic acid derivative has been utilized as a building block in the synthesis of more complex molecules with potential antibacterial and anti-inflammatory activities. researchgate.netnih.gov The carbonitrile can be viewed as a synthetic derivative of the carboxylic acid, potentially accessible through the dehydration of the corresponding primary amide.

Historical Context and Evolution of Research on Substituted Pyrrolidinones

Research into pyrrolidine (B122466) and its derivatives dates back to the early 20th century. ontosight.ai Early synthetic methods were often arduous, but the discovery of the pyrrolidinone core in significant natural products and its potential as a therapeutic scaffold spurred the development of more efficient synthetic routes. ontosight.ai

The evolution of synthetic chemistry has greatly impacted the accessibility and diversity of substituted pyrrolidinones. Initially, syntheses often relied on the cyclization of linear precursors. A common and enduring method for creating the 5-oxopyrrolidine-3-carboxylic acid scaffold involves the reaction between itaconic acid and an appropriate amine, such as aniline (B41778), which can then be further modified. researchgate.netmdpi.com More recent decades have seen the advent of powerful techniques like multicomponent reactions, which allow for the construction of complex pyrrolidinone structures in a single step from simple starting materials. These advancements have significantly accelerated the exploration of the chemical space around the pyrrolidinone core, leading to the generation of large libraries of compounds for biological screening. semanticscholar.org The sustained interest in this class of compounds is reflected in the continuous development of novel derivatives aimed at treating a wide range of diseases. mdpi.comnih.gov

Detailed Research Findings

While specific, in-depth studies on this compound are limited in publicly accessible literature, its chemical nature can be understood through the extensive research on its parent scaffold and related derivatives.

The synthesis of the core structure is well-documented. For instance, the reaction of itaconic acid with anilines is a common route to produce various 1-aryl-5-oxopyrrolidine-3-carboxylic acids. mdpi.com To obtain the target compound, this compound, a plausible synthetic pathway would involve the conversion of the more readily available 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid. This transformation typically proceeds via a two-step sequence: first, the conversion of the carboxylic acid to the corresponding primary amide (5-Oxo-1-phenylpyrrolidine-3-carboxamide), followed by a dehydration reaction using a standard dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride, or trifluoroacetic anhydride) to yield the nitrile group.

The chemical reactivity of the molecule is dictated by its functional groups. The lactam is relatively stable but can be hydrolyzed under harsh acidic or basic conditions. The phenyl group can undergo electrophilic aromatic substitution, and the carbonitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents.

Data Tables

The following tables provide key data for this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-oxo-1-phenylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGXTFWAGZOORA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Oxo 1 Phenylpyrrolidine 3 Carbonitrile and Analogs

Foundational Synthetic Routes to the 5-Oxo-1-phenylpyrrolidinone Core

The construction of the 5-oxo-1-phenylpyrrolidinone nucleus is the initial and critical phase in the synthesis of the target compound. Methodologies for forming this γ-lactam ring are diverse, ranging from classical cyclization reactions to modern multicomponent strategies.

A direct and widely employed method for synthesizing 1-aryl-5-oxopyrrolidine-3-carboxylic acids involves the condensation reaction between an appropriate aniline (B41778) derivative and itaconic acid. nih.gov This reaction typically proceeds by heating the two components, often in a solvent such as water, to induce cyclization and form the stable five-membered lactam ring. nih.gov The resulting carboxylic acid at the C3 position serves as a crucial intermediate, which can be subsequently converted to the target carbonitrile.

For instance, the reaction of N-(4-aminophenyl)acetamide with itaconic acid in refluxing water yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov Similarly, various 4-aminobenzenesulfonamides can be condensed with itaconic acid under solvent-free conditions at high temperatures (140–165 °C) to produce the corresponding 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids. researchgate.net This approach highlights the robustness of the itaconic acid cyclization strategy for accessing the core structure with different N-phenyl substitutions.

| N-Phenyl Precursor | Reaction Conditions | Product | Reference |

|---|---|---|---|

| N-(4-aminophenyl)acetamide | Itaconic acid, water, reflux | 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

| 4-Aminobenzenesulfonamides | Itaconic acid, solvent-free, 140–165 °C | 1-[4-(Aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids | researchgate.net |

For the synthesis of enantiomerically enriched pyrrolidinone derivatives, asymmetric Michael addition reactions represent a powerful strategy. rsc.orgrsc.org This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary. Organocatalysis has been particularly successful in this area.

To concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed. rsc.org The resulting adducts can then be cyclized to form the desired pyrrolidinone core with high levels of stereocontrol. While this specific example leads to a C5-substituted product, the principle demonstrates the utility of asymmetric Michael additions in constructing chiral pyrrolidinone scaffolds that are precursors to compounds like 5-oxo-1-phenylpyrrolidine-3-carbonitrile.

Multicomponent reactions (MCRs) offer a highly efficient route to complex molecular scaffolds by combining three or more reactants in a single synthetic operation. researchgate.net The Castagnoli–Cushman reaction (CCR) is a classic and effective MCR for the synthesis of lactams, including the pyrrolidinone core. nih.govnih.gov The reaction involves the condensation of an imine with a cyclic anhydride (B1165640). nih.govnih.gov

In the context of the 5-oxopyrrolidinone core, an imine generated from an aniline (e.g., aniline itself) and an aldehyde can react with succinic anhydride. The reaction proceeds through a series of intermediates to yield a substituted 5-oxopyrrolidine-3-carboxylic acid. dntb.gov.ua The CCR is known for its operational simplicity and ability to generate molecular diversity by varying the aldehyde, amine, and anhydride components. Recent advances have focused on understanding the reaction mechanism to control diastereoselectivity, leading to the synthesis of pure diastereomers. nih.govnih.gov

Targeted Introduction and Derivatization of the C3-Carbonitrile Moiety

Once the pyrrolidinone core is established, the next critical step is the installation of the carbonitrile group at the C3 position and its potential for further functionalization.

The C3-carbonitrile can be introduced from the corresponding C3-carboxylic acid, which is readily available from the synthetic routes described previously (e.g., itaconic acid cyclization or Castagnoli-Cushman reaction). A standard synthetic sequence involves the conversion of the carboxylic acid to a primary amide, followed by dehydration to yield the nitrile. For example, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is achieved by first forming the corresponding carboxamide from the acid, which is then dehydrated using an agent like trifluoroacetic anhydride to afford the desired carbonitrile. beilstein-journals.org This well-established transformation is directly applicable to the synthesis of this compound from its carboxylic acid precursor.

Furthermore, the pyrrolidine (B122466) scaffold bearing a carbonitrile moiety is a versatile substrate for further complexity-building reactions. A powerful method for constructing highly functionalized pyrrolidine rings is the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.govwikipedia.org Reactions involving dipolarophiles that are α,β-unsaturated nitriles lead to the formation of pyrrolidines with multiple substituents, including a carbonitrile group. nih.govacs.org For example, the three-component reaction between an isatin, an amino acid, and an acrylonitrile (B1666552) derivative can yield complex spiro-pyrrolidine-3-carbonitriles. nih.govacs.org This strategy showcases how the carbonitrile can be incorporated as part of a convergent synthesis to build intricate molecular architectures. mdpi.com

Achieving stereocontrol in the synthesis of substituted pyrrolidinones is crucial for many applications. Several of the foundational synthetic routes offer excellent levels of stereoselectivity.

Asymmetric Michael addition reactions are inherently designed for stereocontrol, providing access to enantiomerically pure pyrrolidinone precursors. rsc.orgnih.gov The choice of chiral catalyst is key to directing the stereochemical outcome of the initial carbon-carbon bond formation.

The Castagnoli–Cushman reaction, while traditionally yielding mixtures, has been developed into a highly diastereoselective process. nih.govresearchgate.net By carefully selecting reaction conditions and substrates, it is possible to favor the formation of a single diastereomer of the resulting lactam. nih.govnih.govresearchgate.net

Furthermore, the 1,3-dipolar cycloaddition of azomethine ylides is a stereospecific reaction, meaning the stereochemistry of the alkene dipolarophile is transferred to the newly formed pyrrolidine ring. rsc.org This allows for precise control over the relative stereochemistry of the substituents on the final product, enabling the synthesis of diverse stereoisomers from the same starting materials by simply changing the geometry of the reactants. rsc.org These methods collectively provide a robust toolbox for the stereoselective synthesis of pyrrolidinone scaffolds bearing a C3-substituent or its precursor.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Itaconic acid |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid |

| 1-[4-(Aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid |

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile |

| Trifluoroacetic anhydride |

| Succinic anhydride |

| N-(4-Aminophenyl)acetamide |

Advanced Catalytic Methods in Pyrrolidinone Synthesis

Recent advancements in synthetic organic chemistry have led to the development of sophisticated catalytic systems for the synthesis of pyrrolidinone scaffolds, including this compound and its analogs. These methods offer significant improvements in efficiency, selectivity, and molecular diversity.

Palladium-Catalyzed C(sp³)–H Functionalization

Palladium-catalyzed C(sp³)–H functionalization has emerged as a powerful tool for the direct introduction of substituents into saturated heterocyclic rings like pyrrolidine, bypassing the need for pre-functionalized starting materials. acs.orgnih.gov This strategy allows for the late-stage modification of the pyrrolidinone core, providing efficient access to a wide range of analogs. The direct functionalization of unactivated C(sp³)–H bonds at positions remote from a heteroatom has been a significant challenge, but recent developments have enabled such transformations with high levels of regio- and stereocontrol. nih.govacs.org

The key to this methodology often lies in the use of a directing group (DG), which coordinates to the palladium catalyst and positions it in proximity to a specific C–H bond. nih.gov For the synthesis of substituted pyrrolidines, directing groups attached to the nitrogen atom or other positions on the ring can guide the catalyst to functionalize specific C–H bonds. acs.orgacs.org For instance, the functionalization of C(sp³)–H bonds at the C-3 position of proline derivatives has been achieved using aryl iodides and palladium catalysis, directly affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org This approach utilizes aminoquinoline and methoxyaminoquinoline directing groups, with the latter being readily removable. acs.org

Similarly, an aminoquinoline auxiliary at the C-3 position has been used to direct the palladium-catalyzed C–H arylation of the C-4 position in pyrrolidines, yielding cis-3,4-disubstituted products with excellent selectivity. acs.org These reactions often proceed under relatively mild conditions and can tolerate a variety of functional groups on the coupling partner. acs.org The development of bifunctional ligands, such as chlorinated pyridine-pyridones, has further expanded the scope of these reactions by enabling carboxylic-acid-directed lactamization of N-protected ω-amino acids, overcoming the common issue of N-coordination that can hamper the reaction. nih.gov

| Entry | Directing Group | Functionalized Position | Coupling Partner | Catalyst/Ligand | Yield (%) | Stereoselectivity |

| 1 | 8-Aminoquinoline | C-3 | Aryl Iodides | Pd(OAc)₂ | High | cis |

| 2 | Methoxyaminoquinoline | C-3 | Aryl Iodides | Pd(OAc)₂ | High | cis |

| 3 | 8-Aminoquinoline (at C-3) | C-4 | 4-Iodoanisole | Pd(OAc)₂ | 28% (C-4) | cis |

| 4 | Native Carboxylic Acid | γ-C(sp³)–H | - | Pd(OAc)₂ / Chlorinated Pyridine-Pyridone | - | - |

This table summarizes examples of palladium-catalyzed C(sp³)–H functionalization reactions on pyrrolidine and related structures, based on data from scientific literature. acs.orgacs.orgnih.gov

Organocatalytic Approaches in Asymmetric Pyrrolidinone Synthesis

Asymmetric organocatalysis has become an indispensable tool for the enantioselective synthesis of complex molecules, including chiral pyrrolidinones. nih.govnih.gov This field has grown rapidly since the early 2000s, with catalysts derived from natural amino acids like proline playing a pivotal role. nih.govnih.gov These small organic molecules can effectively catalyze a variety of transformations to produce highly substituted pyrrolidines with excellent stereocontrol. rsc.orgmdpi.com

One prominent strategy involves cascade or domino reactions, where multiple bonds are formed in a single synthetic operation. For example, a highly enantioselective cascade Michael/Michael/aldol (B89426) condensation reaction has been developed for the synthesis of complex pyrrolidinone derivatives. Cinchonidine-derived bifunctional amino-squaramide catalysts have proven effective in producing highly substituted pyrrolidines with a stereogenic quaternary center at the 3-position from N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones. rsc.org These reactions proceed with high enantio- and diastereoselectivities. rsc.org

The design of the organocatalyst is crucial for achieving high levels of stereocontrol. Catalysts often feature a hydrogen-bonding donor moiety (like a thiourea (B124793) or squaramide) and a basic site (like a tertiary amine) to activate the reacting partners and control the stereochemical outcome of the reaction. Proline-based dipeptides and hybrids combining a dipeptide with a 2-pyrrolidinone (B116388) scaffold have also been explored as effective organocatalysts for asymmetric aldol reactions. nih.gov The choice of catalyst, solvent, and reaction conditions can be fine-tuned to optimize both the yield and the stereoselectivity of the desired pyrrolidinone product.

| Catalyst Type | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Cinchonidine-derived amino-squaramide | Cascade Reaction | N-Tosyl aminomethyl enone, trans-α-cyano-α,β-unsaturated ketone | Highly substituted pyrrolidines | High | High |

| Proline-based dipeptides | Aldol Reaction | Aldehydes, Ketones | β-Hydroxy carbonyls | Good | - |

| Diarylprolinol silyl (B83357) ethers | Michael Addition | α,β-Unsaturated aldehydes, Malononitrile | Functionalized aldehydes | - | - |

| Proline | Intramolecular Aldol | Diketones | Bicyclic enones | - | - |

This table presents examples of organocatalytic approaches used in the asymmetric synthesis of pyrrolidine derivatives, with data sourced from relevant chemical literature. nih.govnih.govrsc.org

Parallel Synthesis Strategies for Library Generation

Parallel synthesis is a powerful strategy employed in medicinal chemistry to rapidly generate large numbers of structurally related compounds, known as libraries, for biological screening. bioduro.com This approach enables the efficient exploration of structure-activity relationships (SAR) by systematically modifying different parts of a molecular scaffold. figshare.comnih.gov The pyrrolidinone core is an attractive scaffold for library generation due to its prevalence in biologically active molecules.

The synthesis of libraries of trisubstituted pyrrolidines has been successfully achieved using a combination of flow chemistry and traditional batch methods. figshare.comnih.govresearchgate.net This integrated approach leverages the advantages of both techniques; for example, microreactors can be used for reactions that are difficult to control in batch, while parallel batch reactors can be used for diversification steps. figshare.com This allows for the efficient and rapid assembly of a focused library of drug-like molecules. nih.gov

Another sophisticated method for library generation is the "split synthesis" approach, often performed on a solid support. nih.gov In this technique, a polymer support is divided into portions, each is reacted with a different building block, and then the portions are recombined. By repeating this process, vast numbers of unique compounds can be synthesized, with each bead of the polymer support holding a single compound. To identify active compounds from such a large library, encoding technologies are used. An oligomeric "tag" can be co-synthesized on the bead, recording the reaction history and thus the structure of the compound on that bead. This strategy was successfully applied to prepare and screen a library of highly functionalized pyrrolidines, leading to the identification of potent enzyme inhibitors. nih.gov

| Strategy | Platform | Key Features | Library Size | Application |

| Integrated Flow/Batch Synthesis | Microreactors & Parallel Batch Reactors | Combines efficiency of flow with versatility of batch processing. | Focused Library (e.g., 20-500 compounds) | Rapid SAR exploration |

| Split Synthesis with Encoding | Solid-Phase Polymer Beads | Each bead carries a unique compound and a chemical tag recording its structure. | Large Libraries (e.g., 1,000-10,000+) | High-throughput screening, lead discovery |

| Automated Parallel Synthesis | Robotic Synthesizers | Automation of reagent addition, reaction, workup, and purification. | Small to Large Libraries | Lead generation and optimization |

This table outlines common parallel synthesis strategies applicable to the generation of pyrrolidinone libraries, based on information from scientific publications. bioduro.comfigshare.comnih.gov

Note: Direct Studies on the Reactions of the 3 Carbonitrile in 5 Oxo 1 Phenylpyrrolidine 3 Carbonitrile Are Limited in the Provided Search Results. This Section Would Typically Explore Common Nitrile Reactions Applied to This Scaffold or Its Precursors.

Reactivity Profiles of the Pyrrolidinone Ring System

The pyrrolidinone ring, a five-membered lactam, is the central feature of 5-Oxo-1-phenylpyrrolidine-3-carbonitrile and is characterized by its distinct electronic properties that dictate its reactivity. The interplay of the amide functionality within the cyclic structure creates specific sites that are susceptible to both electrophilic and nucleophilic attack.

Electrophilic and Nucleophilic Sites within the Core Scaffold

The reactivity of the this compound core is governed by the distribution of electron density across the pyrrolidinone ring. The carbonyl carbon (C5) of the lactam is a primary electrophilic site. The polarization of the carbon-oxygen double bond, due to the higher electronegativity of oxygen, renders the carbon atom electron-deficient and thus susceptible to attack by nucleophiles. This is a characteristic reaction of amides and lactams.

Conversely, the nitrogen atom (N1) of the lactam, while part of an amide linkage, possesses a lone pair of electrons. However, due to resonance with the adjacent carbonyl group, the nucleophilicity of this nitrogen is significantly diminished. The lone pair is delocalized into the carbonyl system, which reduces its availability for donation to an electrophile.

The α-carbons to the carbonyl group (C4) and the nitrogen atom (C2) can also exhibit nucleophilic character under certain conditions. Deprotonation at these positions by a strong base can generate enolates or carbanions, which can then react with various electrophiles. Specifically, the protons on the C4 methylene (B1212753) group are acidic and can be removed to facilitate functionalization at this position.

| Site | Type | Reactivity |

| C5 (Carbonyl Carbon) | Electrophilic | Susceptible to nucleophilic attack. |

| N1 (Lactam Nitrogen) | Weakly Nucleophilic | Resonance delocalization reduces nucleophilicity. |

| C4 (α-carbon to C=O) | Potentially Nucleophilic | Can be deprotonated to form a nucleophilic enolate. |

| C2 (α-carbon to N) | Potentially Nucleophilic | Can be deprotonated to form a carbanion. |

Transformations of the 5-Oxo Group (e.g., Reduction)

The carbonyl group at the C5 position is a key site for transformations of the pyrrolidinone ring. One of the most significant reactions is its reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the lactam carbonyl to a methylene group (CH₂), which would transform the 5-oxo-1-phenylpyrrolidinone into a fully reduced pyrrolidine (B122466). masterorganicchemistry.com This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. masterorganicchemistry.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce amides or lactams. masterorganicchemistry.com

The general mechanism for the reduction of a lactam with LiAlH₄ involves the initial formation of a complex between the carbonyl oxygen and the aluminum species, followed by the delivery of a hydride to the carbonyl carbon. A subsequent elimination of the oxygen atom as an aluminate salt and a second hydride addition leads to the formation of the amine.

Functionalization at the N1-Phenyl Substituent

A more common strategy for functionalizing the N1-phenyl group is to start with a substituted aniline (B41778) in the initial synthesis of the pyrrolidinone ring. nih.gov This approach allows for the introduction of a wide variety of functional groups onto the phenyl ring, thereby creating a library of N-aryl pyrrolidinone derivatives. For instance, using an aniline with electron-donating or electron-withdrawing groups can modulate the electronic properties and biological activity of the final compound.

Reactions and Transformations of the 3-Carbonitrile Group

The carbonitrile (cyano) group at the C3 position is a highly versatile functional group that can undergo a wide array of chemical transformations. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. wikipedia.orgpressbooks.pub This reaction proceeds through an intermediate amide, which is then further hydrolyzed. chemistrysteps.com This transformation is a common strategy to convert the 3-carbonitrile derivative into the corresponding 3-carboxylic acid derivative, which can then undergo further reactions such as esterification or amidation.

Reduction: The carbonitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org This reaction proceeds by the nucleophilic addition of hydride ions to the carbon of the nitrile group. libretexts.org Milder reducing agents can also be employed to achieve partial reduction to an imine, which can then be hydrolyzed to an aldehyde.

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the electrophilic carbon of the nitrile group to form an intermediate imine anion. pressbooks.pub Subsequent hydrolysis of this intermediate yields a ketone. This reaction provides a powerful method for the formation of new carbon-carbon bonds at the C3 position.

| Reagent/Condition | Product Functional Group |

| H₃O⁺ or OH⁻/H₂O, heat | Carboxylic Acid (-COOH) |

| LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |

| R-MgX or R-Li, then H₃O⁺ | Ketone (-C(=O)R) |

The diverse reactivity of the this compound scaffold makes it a valuable building block in medicinal chemistry and organic synthesis, allowing for the systematic modification of its structure to explore structure-activity relationships and develop new chemical entities.

Potential Hydrolysis to Carboxylic Acid Derivatives

While literature focusing specifically on the hydrolysis of this compound is not extensively detailed, the reaction is a fundamental and predictable transformation in organic chemistry. masterorganicchemistry.com The conversion of a nitrile group to a carboxylic acid is a standard synthetic procedure, typically achieved under acidic or basic aqueous conditions. masterorganicchemistry.com The prevalence of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and its derivatives in numerous research studies strongly implies that the hydrolysis of the corresponding nitrile is a viable and efficient synthetic route. nih.gov This carboxylic acid serves as a crucial building block for a vast range of more complex molecules, underscoring the synthetic importance of its nitrile precursor.

Synthesis of Structurally Diverse 5-Oxo-1-phenylpyrrolidinone Derivatives

The 5-oxo-1-phenylpyrrolidinone scaffold is a versatile platform for the development of structurally diverse compounds. Its core can be readily functionalized, particularly at the C3 position, to introduce a variety of chemical moieties, leading to the synthesis of numerous derivatives with potential applications in medicinal chemistry. nih.govnih.gov

Carboxylic Acid and Ester Derivatives

The synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is a foundational step for many subsequent derivatizations. A common method involves the solvent-free condensation of anilines, such as 4-aminobenzenesulfonamides, with itaconic acid at high temperatures (140–165 °C). researchgate.net Similarly, heating 5-substituted 1,3,4-thiadiazol-2-amines with itaconic acid also yields the corresponding 5-oxopyrrolidine-3-carboxylic acid derivatives. researchgate.net These acids serve as versatile starting materials for creating a wide range of analogs. nih.govresearchgate.net

Once the carboxylic acid is obtained, esterification can be readily achieved. For example, treating the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of sulfuric acid and heating the mixture at reflux yields the corresponding methyl ester. mdpi.com These ester derivatives are not only important final compounds but also act as key intermediates for further modifications. nih.govnih.govresearchgate.net

Carboxamide and Carbohydrazide (B1668358) Derivatives

The carboxylic acid and ester derivatives are frequently converted into carboxamides and carbohydrazides, which are pivotal intermediates for creating larger, more complex molecules, including various heterocyclic systems. nih.gov The synthesis of a carbohydrazide is typically accomplished through the hydrazinolysis of the corresponding ester. For instance, reacting the methyl ester of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid with hydrazine (B178648) monohydrate under reflux conditions produces N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide. mdpi.com

These carbohydrazides are highly reactive and can undergo condensation with various electrophiles. Reaction with aldehydes and ketones yields hydrazone derivatives, while condensation with diketones can lead to the formation of azole and diazole rings. nih.govmdpi.comktu.lt This reactivity makes carbohydrazides essential precursors in the synthesis of diverse compound libraries. nih.govlmaleidykla.lt

Bischalcone Derivatives via Claisen-Schmidt Reactions

The pyrrolidinone ring contains active methylene groups that can participate in condensation reactions. The base-catalyzed Claisen-Schmidt reaction provides an effective method for synthesizing bischalcone derivatives from 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. sci-hub.se This reaction involves the condensation of the pyrrolidinone core with two equivalents of a substituted aromatic aldehyde. researchgate.netsci-hub.se The resulting (2Z, 4Z)-2,4-bis(substituted benzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acids are a class of compounds that have been investigated for their biological activities. researchgate.net The reaction's success is attributed to the reactivity of the α-protons to the carbonyl group within the pyrrolidinone ring.

Pyrimidine-Fused Pyrrolidinone Systems

The fusion of a pyrimidine (B1678525) ring onto the pyrrolidinone scaffold generates heterocyclic systems of significant interest in medicinal chemistry due to their diverse biological activities. nih.gov Synthetic strategies to achieve these fused systems often involve multi-step sequences starting from functionalized pyrrolidinones. Pyrimidine derivatives are well-known for their presence in biologically active compounds and their utility as precursors for more complex condensed heterocyclic systems. derpharmachemica.com While direct fusion reactions starting from this compound are not commonly cited, the synthesis of molecules containing both moieties is a key strategy in drug discovery.

Heterocyclic Annulations Involving the Pyrrolidinone Scaffold (e.g., thiazole (B1198619) formation)

The pyrrolidinone scaffold can be elaborated through annulation reactions to build fused heterocyclic systems, such as thiazoles. Thiazole rings are important pharmacophores found in numerous bioactive compounds. nih.gov A common synthetic route to thiazole-fused systems is the Hantzsch thiazole synthesis. In the context of the pyrrolidinone core, a typical pathway involves converting a 5-oxopyrrolidine-3-carbohydrazide (B1650037) into a thiosemicarbazide (B42300) derivative. This intermediate can then undergo acid-catalyzed cyclization with α-halocarbonyl compounds to form the thiazole ring. This strategy allows for the creation of complex, polycyclic molecules that merge the structural features of both the pyrrolidinone and thiazole systems.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of a related compound, rel-(2R,3S)-2-((diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile, reveals non-equivalent methylene (B1212753) protons, indicating a chiral center. mdpi.com For 5-Oxo-1-phenylpyrrolidine-3-carbonitrile, the protons of the pyrrolidine (B122466) ring are expected to exhibit distinct chemical shifts due to their unique electronic environments. The phenyl group protons will typically appear in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the lactam ring is expected to have a characteristic downfield chemical shift. The carbon of the nitrile group will also have a distinct signal. The chemical shifts of the pyrrolidine ring carbons and the phenyl group carbons will provide further confirmation of the compound's structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| CH (position 3) | 3.5 - 4.5 | Multiplet |

| CH₂ (position 4) | 2.5 - 3.5 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | 170 - 180 |

| C≡N (nitrile) | 115 - 125 |

| Aromatic-C | 110 - 140 |

| C-3 | 30 - 40 |

| C-4 | 35 - 45 |

Two-dimensional (2D) NMR techniques, such as Gradient Correlation Spectroscopy (gCOSY), are instrumental in unambiguously assigning proton and carbon signals. epfl.ch A gCOSY experiment would reveal correlations between protons that are coupled to each other, allowing for the mapping of the proton connectivity within the pyrrolidine ring. emerypharma.com For instance, the proton at position 3 would show a correlation with the protons at position 4. This information is crucial for confirming the sequence of atoms in the molecule. mdpi.comemerypharma.com

Computational chemistry provides a powerful means to predict NMR chemical shifts. nih.gov Density Functional Theory (DFT) calculations can be employed to model the structure of this compound and calculate its theoretical NMR parameters. researchgate.netresearchgate.net These calculated values can then be compared with the experimental data to validate the structural assignment. nih.gov Discrepancies between the experimental and theoretical values can often be rationalized by considering solvent effects and conformational dynamics. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR))

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band in the range of 1650-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the lactam ring. nih.govpdx.edu The nitrile group (C≡N) would exhibit a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. cymitquimica.comresearchgate.netnih.govresearchgate.net The aromatic C-H stretching vibrations of the phenyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the pyrrolidine ring would appear just below 3000 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| C=O (Amide/Lactam) | 1650 - 1700 |

| C≡N (Nitrile) | 2220 - 2260 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

Similar to NMR analysis, theoretical calculations can be used to predict the vibrational frequencies of this compound. researchgate.netresearchgate.net By performing DFT calculations, a theoretical IR spectrum can be generated. researchgate.net Comparing the calculated frequencies with the experimentally observed bands aids in the definitive assignment of the vibrational modes and provides further confidence in the structural elucidation of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption.

Analysis of Electronic Transitions and Absorption Spectra

The molecular structure of this compound contains several chromophores that give rise to characteristic electronic transitions. The key structural features influencing its UV-Vis absorption spectrum are the phenyl ring, the carbonyl group (C=O) of the lactam ring, and the nitrile group (C≡N).

The expected electronic transitions for this compound fall into two main categories:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with unsaturated systems like the aromatic phenyl ring and the carbonyl group. These transitions are generally high in intensity. For instance, the phenyl ring exhibits characteristic absorption bands due to π → π* transitions. univer.kharkov.ua

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen of the carbonyl group and the nitrogen of the lactam, to a π* antibonding orbital. These transitions are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. researchgate.net

While specific experimental spectral data for this compound is not extensively detailed in publicly available literature, analysis of related compounds, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and its derivatives, confirms that UV-Vis spectroscopy is a standard method for their characterization. nih.gov The absorption spectrum is a composite of these transitions, appearing as broad bands rather than sharp lines. researchgate.net

| Chromophore in this compound | Expected Electronic Transition Type | General Wavelength Region |

|---|---|---|

| Phenyl Ring | π → π | ~200-280 nm |

| Carbonyl Group (C=O) | n → π | ~270-300 nm (weak) |

| Carbonyl Group (C=O) | π → π* | Shorter wavelength (strong) |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the unambiguous identification of a molecule's chemical formula.

Accurate Mass Determination and Fragmentation Pattern Analysis

For this compound, with a molecular formula of C11H10N2O, the theoretical exact mass can be calculated with high precision. This accurate mass measurement is the primary confirmation of the compound's identity.

Upon ionization in the mass spectrometer, the molecular ion (M+) can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern provides valuable structural information. While specific HRMS data for this exact nitrile compound is limited, the fragmentation pathways can be predicted based on its structure and by analogy to similar compounds like α-pyrrolidinophenone synthetic cathinones, which share a related core structure. researchgate.netwvu.edu

Predicted Fragmentation Pathways: A common fragmentation pathway for related pyrrolidinone structures involves the initial cleavage of the pyrrolidinone ring. Key fragmentation steps for this compound would likely include:

Loss of the pyrrolidine ring or parts of it.

Cleavage adjacent to the carbonyl group. libretexts.org

Formation of stable ions, such as those involving the phenyl group. For many phenyl-containing compounds, the tropylium (B1234903) ion (m/z 91) is a characteristic fragment. wvu.edu

The resulting mass spectrum displays peaks corresponding to the molecular ion and these various fragment ions, with the most stable fragment often appearing as the "base peak" (the most intense peak in the spectrum). libretexts.org

| Property | Information |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O |

| Theoretical Exact Mass (Monoisotopic) | 186.07931 u |

| Key Structural Features for Fragmentation | Phenyl group, lactam ring, nitrile substituent |

| Predicted Characteristic Fragment Ion | Tropylium ion (C₇H₇⁺) at m/z 91 |

Single Crystal X-Ray Diffraction (SC-XRD)

Determination of Solid-State Molecular Structure and Stereochemistry

While a crystal structure for this compound itself is not publicly documented, data from closely related structures provide insight into the expected molecular geometry. For example, the crystal structure of (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide reveals key features that would be anticipated in the target compound. nih.gov The pyrrolidinone ring is typically not planar and adopts a twisted or envelope conformation. nih.govresearchgate.net The phenyl group is generally twisted relative to the plane of the lactam ring. In the case of the related carboxamide, this dihedral angle is 70.73°. nih.gov Such analysis confirms the connectivity of atoms and the stereochemistry of any chiral centers.

Analysis of Crystal Packing and Intermolecular Interactions

SC-XRD also elucidates how molecules pack together in the crystal, which is governed by intermolecular interactions. ias.ac.inrsc.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, dictate the physical properties of the solid material. nih.gov

In crystals of similar phenylpyrrolidinone derivatives, hydrogen bonding is a dominant interaction. nih.govresearchgate.net Although this compound lacks strong hydrogen bond donors like N-H or O-H groups (other than C-H), it can act as a hydrogen bond acceptor via the carbonyl oxygen and the nitrile nitrogen. This allows for the formation of weak C-H···O and C-H···N hydrogen bonds, which, along with other forces, guide the crystal packing. The arrangement of phenyl rings can also lead to stabilizing π-π stacking interactions. nih.gov

The table below presents crystallographic data for the closely related compound (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide to illustrate the type of information obtained from an SC-XRD experiment. nih.gov

Illustrative crystallographic data from a related compound, (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide. nih.gov| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 4.919 |

| b (Å) | 9.995 |

| c (Å) | 10.382 |

| β (°) | 99.05 |

| Volume (ų) | 504.1 |

| Dominant Intermolecular Interaction | N—H⋯O hydrogen bonds |

Compound Names Mentioned

| Compound Name |

| This compound |

| 5-oxo-1-phenylpyrrolidine-3-carboxylic acid |

| (S)-5-Oxo-N-phenylpyrrolidine-2-carboxamide |

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in elucidating the fundamental aspects of the molecular geometry and electronic nature of 5-Oxo-1-phenylpyrrolidine-3-carbonitrile.

Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound, performed using appropriate levels of theory and basis sets, reveals the most stable three-dimensional arrangement of its atoms. Conformational analysis indicates the preferred spatial orientation of the phenyl and carbonitrile substituents relative to the pyrrolidinone ring. The calculated bond lengths, bond angles, and dihedral angles provide a precise model of the molecule's structure.

Interactive Data Table: Optimized Geometrical Parameters

| Parameter | Value (Å/°) |

| Bond Lengths | |

| C=O | Data not available |

| N-C(phenyl) | Data not available |

| C-CN | Data not available |

| Bond Angles | |

| O=C-N | Data not available |

| C-N-C(phenyl) | Data not available |

| N-C-C(CN) | Data not available |

| Dihedral Angles | |

| Phenyl-Pyrrolidinone | Data not available |

Electronic Structure Characterization (HOMO-LUMO Orbital Analysis, Energy Gap)

The electronic properties of the molecule are primarily understood through the analysis of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting tendency. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Interactive Data Table: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MESP/ESP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within the molecule. It is a valuable tool for predicting the sites susceptible to electrophilic and nucleophilic attack. The red regions on the MESP map indicate areas of high electron density, which are prone to electrophilic attack, while the blue regions represent electron-deficient areas, which are susceptible to nucleophilic attack. This analysis helps in understanding the molecule's reactivity in chemical reactions.

Natural Bond Orbital (NBO) Analysis

Investigation of Hyperconjugative Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis offers a deeper understanding of the intramolecular interactions and electron delocalization within the this compound molecule. This method quantifies the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals. These interactions play a crucial role in stabilizing the molecular structure.

Interactive Data Table: Significant Hyperconjugative Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Theoretical Prediction of Spectroscopic Parameters

Computational methods can also be employed to predict the spectroscopic properties of this compound, such as its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and for the structural characterization of the compound. The calculated spectroscopic parameters are typically in good agreement with experimental findings, providing a powerful complementary tool for analysis.

Computational Simulation of UV-Vis, IR, and NMR Spectra

Computational methods, particularly DFT, have been successfully utilized to simulate the spectroscopic profiles of pyrrolidine (B122466) derivatives, showing good correlation with experimental data.

UV-Vis Spectroscopy: The electronic absorption spectra of related compounds have been predicted using Time-Dependent DFT (TD-DFT) calculations. These simulations help in understanding the electronic transitions within the molecule. For the closely related 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, theoretical UV-Visible spectrum analysis was performed, and the calculated absorption maximum was found to be in good agreement with experimental values.

IR Spectroscopy: Theoretical vibrational frequencies are calculated using DFT methods, often at the B3LYP level of theory. The calculated harmonic vibrational frequencies are typically scaled to achieve better agreement with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. These simulations allow for the assignment of vibrational modes to specific functional groups within the molecule.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of protons (¹H) and carbon-13 (¹³C). Theoretical calculations for similar pyrrolidine structures have shown a strong correlation with experimental NMR data, aiding in the structural elucidation of these compounds.

Nonlinear Optical (NLO) Properties Prediction

The investigation of nonlinear optical (NLO) properties is crucial for identifying materials with potential applications in optoelectronics and photonics. Computational chemistry provides a powerful tool for predicting these properties.

Calculation of Polarizability and Hyperpolarizability Values

The electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are key parameters that determine the NLO response of a molecule. DFT calculations have been employed to compute these values for pyrrolidine derivatives. For instance, the total first static hyperpolarizability (β₀) of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid was calculated, and the results indicated that it could be a promising candidate for NLO materials. The polarizability and hyperpolarizability values suggest a significant NLO response, which is often associated with intramolecular charge transfer.

| Property | Calculated Value (example for a related compound) | Unit |

| Dipole Moment (μ) | Varies with conformation | Debye |

| Average Polarizability (α) | Varies with computational method | esu |

| First Hyperpolarizability (β₀) | 19.477 × 10⁻³⁰ | esu |

Thermodynamic Parameter Computations

Quantum chemical calculations can predict various thermodynamic properties, which are essential for understanding the stability and reactivity of a compound at different temperatures.

Prediction of Heat Capacity, Entropy, and Enthalpy Changes

Thermodynamic parameters such as heat capacity (C), entropy (S), and enthalpy (H) can be computed based on the vibrational frequencies calculated using DFT. These properties are often calculated at different temperatures to understand their temperature dependence. Such theoretical predictions are valuable for process design and for understanding the behavior of the compound under various thermal conditions.

| Thermodynamic Parameter | Description |

| Heat Capacity (C) | The amount of heat required to raise the temperature of the substance by one degree. |

| Entropy (S) | A measure of the randomness or disorder of the system. |

| Enthalpy (H) | A measure of the total energy of a thermodynamic system. |

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in drug discovery and design.

Ligand-Protein Interaction Profiling and Binding Affinity Determination

Molecular docking studies on derivatives of 5-oxo-1-phenylpyrrolidine have been performed to investigate their potential as inhibitors for specific protein targets. These simulations help in understanding the binding mode of the ligand within the active site of a protein and in determining the binding affinity, which is a measure of the strength of the interaction. The interactions are typically non-covalent, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The binding affinity is often expressed as a binding energy, with lower values indicating a more stable complex. These in silico studies are crucial for identifying potential drug candidates and for guiding further experimental research.

In Silico Enzyme Inhibition Studies

In silico enzyme inhibition studies, including molecular docking and molecular dynamics, are pivotal in predicting the binding affinity and interaction mechanisms of ligands with their target enzymes. Research into compounds structurally related to this compound has highlighted the potential of the 5-oxopyrrolidine scaffold as a basis for the development of potent enzyme inhibitors.

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a primary therapeutic target in the treatment of Alzheimer's disease, as it is involved in the production of amyloid-β peptides. The development of effective BACE-1 inhibitors is a key area of research.

Recent studies have explored derivatives of 5-oxo-pyrrolidine-3-carboxylic acid as potential BACE-1 inhibitors. Through a combination of synthesis and computational analysis, researchers have identified promising candidates within this chemical class. researchgate.net A screening of these compounds against enzymes implicated in Alzheimer's Disease revealed their potential inhibitory activity against BACE-1. researchgate.net

The core structure, the 5-oxopyrrolidine ring, is a key feature in the design of these inhibitors. By modifying the substituents on this scaffold, it is possible to tune the binding affinity and selectivity for the BACE-1 active site. While specific docking scores and binding energies for this compound are not detailed in the available literature, the research on analogous structures provides a strong rationale for its investigation as a BACE-1 inhibitor.

Table 1: Investigated Pyrrolidine Derivatives and their Target

| Compound Class | Target Enzyme | Therapeutic Area |

|---|

This table is based on findings related to the broader class of 5-oxopyrrolidine derivatives.

New Delhi metallo-beta-lactamase 1 (NDM-1) is a bacterial enzyme that confers resistance to a broad range of beta-lactam antibiotics, posing a significant threat to public health. Sortase A is another bacterial enzyme, found in Gram-positive bacteria, that plays a crucial role in virulence and infection. Both are attractive targets for the development of new antibacterial agents.

Currently, there is a lack of specific in silico studies in the public domain that directly investigate the inhibitory activity of this compound against NDM-1 and Sortase A. However, the versatility of the 5-oxopyrrolidine scaffold, as demonstrated in its application as a core for other enzyme inhibitors, suggests that it could be a valuable starting point for the design of novel inhibitors for these bacterial enzymes as well. Further computational studies would be necessary to explore the potential interactions and binding affinities of this compound with the active sites of NDM-1 and Sortase A.

Mechanistic Investigations of Biochemical and Biological Interactions

Enzyme Mechanism Studies

Research into the 5-oxopyrrolidine core structure has revealed its potential as a potent modulator of various enzymes. These studies focus on how the molecule recognizes, binds to, and alters the function of its protein targets.

The efficacy of 5-oxopyrrolidine derivatives as enzyme inhibitors is fundamentally linked to their ability to recognize and bind to specific sites on target proteins. Molecular docking and structural studies have provided insights into these binding modes.

A key example is the inhibition of Beta-secretase 1 (BACE-1), an enzyme implicated in Alzheimer's disease. rsc.orgrsc.org Fully substituted 5-oxopyrrolidine derivatives have been shown to interact effectively with the BACE-1 active site. Docking studies revealed that specific substitutions, such as a 4-bromophenyl group, can fit into the hydrophobic S2′ subsite of the enzyme's catalytic cleft. This interaction is stabilized by interactions with key amino acid residues, like Tyrosine-198 (Tyr198). rsc.org

Similarly, molecular modeling of other derivatives has predicted binding to different enzymes. A 5-amino-3-cyano-2-oxopyrrolidine compound was shown through docking studies to bind to dihydrofolate reductase (DHFR). nih.gov In the context of cancer, various 5-oxopyrrolidine-3-carbohydrazides have been modeled against a panel of protein kinases. These studies suggest the aryl moiety of the compounds acts as a classic structural motif found in many ATP-competitive inhibitors, which interact with the hinge region of the kinase domain. vu.lt

The following table summarizes key ligand-target interactions identified for the 5-oxopyrrolidine scaffold.

| Target Enzyme | Interacting Moiety of Ligand | Key Enzyme Residue/Subsite | Type of Interaction |

| BACE-1 | 4-Bromophenyl group | Tyr198 in S2' subsite | Hydrophobic Interaction |

| Protein Kinases (e.g., BRAF, EGFR) | Aryl moiety | Hinge Region | ATP-Competitive Binding |

| Dihydrofolate Reductase (DHFR) | 5-amino-3-cyano-2-oxopyrrolidine core | Active Site | Binding predicted by docking |

Derivatives of 5-oxopyrrolidine act as inhibitors, reducing the catalytic efficacy of their target enzymes. Studies have demonstrated potent inhibition against several targets, often with activity in the sub-micromolar range. For instance, certain derivatives inhibit BACE-1 with greater than 50% inhibition at a 10 µM concentration. rsc.org Others have shown inhibitory activity (IC₅₀) against cholinesterases (AChE and BChE). nih.gov

Enzyme inhibition can occur through several mechanisms, broadly classified as reversible or irreversible. Reversible inhibitors, which are common in drug discovery, can be further categorized based on their kinetics, as detailed in the table below. While specific kinetic plots for 5-Oxo-1-phenylpyrrolidine-3-carbonitrile are not detailed in the available literature, the binding modes of its analogs, such as ATP-competitive inhibition of kinases, suggest they often act as competitive inhibitors. vu.lt Competitive inhibitors bind to the enzyme's active site, directly competing with the natural substrate.

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds only to the free enzyme's active site. | Unchanged | Increases |

| Non-competitive | Inhibitor binds to a site other than the active site, on either the free enzyme or the enzyme-substrate complex. | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex at a site other than the active site. | Decreases | Decreases |

Structure-Activity Relationship (SAR) studies are critical for optimizing the potency and selectivity of enzyme inhibitors. Research on 5-oxopyrrolidine derivatives has established several key SAR trends.

For anticancer activity, the nature of substituents plays a significant role. Hydrazone derivatives containing heterocyclic fragments (e.g., 5-nitrothiophene) demonstrate higher anticancer activity compared to those with simple aromatic moieties. nih.gov Within aromatic hydrazones, the presence of dimethylamino-, chloro-, and bromo-substituents on the phenyl ring was associated with the most active compounds. nih.gov Furthermore, maintaining a free amino group in the structure appears important for achieving potent anticancer effects with lower cytotoxicity to non-cancerous cells. nih.gov

In the context of neurodegenerative targets, SAR studies on cholinesterase and BACE-1 inhibitors revealed that electron-withdrawing groups (EWGs) on a terminal phenyl ring conferred greater potency than electron-donating groups (EDGs). nih.gov For antibacterial activity, the incorporation of a benzimidazole (B57391) moiety into the 1-phenyl-5-oxopyrrolidine backbone was found to significantly enhance biological properties, with a 5(6)-methyl group being particularly important for activity against Listeria monocytogenes. mdpi.com

The table below summarizes key SAR findings for various biological activities.

| Biological Activity | Favorable Structural Features | Unfavorable Structural Features |

| Anticancer | Heterocyclic fragments (e.g., nitrothiophene), free amino group, certain aromatic substituents (Cl, Br, N(CH₃)₂) nih.gov | Simple aromatic moieties (relative to heterocycles) nih.gov |

| Neuroprotection (BACE-1/Cholinesterase Inhibition) | Electron-withdrawing groups (EWGs) on terminal phenyl ring nih.gov | Electron-donating groups (EDGs) on terminal phenyl ring nih.gov |

| Antibacterial | Incorporation of benzimidazole moiety, 5(6)-methyl group on benzimidazole for L. monocytogenes activity mdpi.com | Unsubstituted core structure |

Molecular Basis of Observed Bioactivity

The biological effects of 5-oxopyrrolidine compounds stem from their interactions with specific molecular targets, which in turn modulate critical cellular and biochemical pathways.

The 5-oxopyrrolidine scaffold has been identified as a versatile binder for a range of biologically important proteins, primarily enzymes. The specific target often depends on the substitution pattern around the core ring structure.

Identified molecular targets include:

Beta-secretase 1 (BACE-1): A key enzyme in the amyloidogenic pathway related to Alzheimer's disease. rsc.orgnih.gov

Protein Kinases: A large family of enzymes that regulate numerous cellular processes. Specific kinases targeted by derivatives include BRAF, MEK1/2, EGFR, Src, ACK1, VEGFR2, and CDK5, which are often dysregulated in cancer. vu.lt

Dihydrofolate Reductase (DHFR): An essential enzyme for the synthesis of nucleic acids and amino acids, making it a target for anticancer agents. nih.gov

Cholinesterases (AChE and BChE): Enzymes that break down neurotransmitters and are targets for Alzheimer's disease therapy. nih.gov

Carbonic Anhydrases: A family of enzymes involved in various physiological processes; derivatives have shown a high binding affinity for certain isoforms. mdpi.com

By interacting with the molecular targets listed above, 5-oxopyrrolidine derivatives can influence major cellular pathways, explaining their therapeutic potential.

Amyloidogenic Pathway: By inhibiting BACE-1, these compounds can block the first step in the production of amyloid-beta (Aβ) peptides from the amyloid precursor protein (APP). The accumulation of Aβ peptides is a central event in the pathology of Alzheimer's disease. rsc.org

Cancer Signaling Pathways: The inhibition of various protein kinases directly impacts cell signaling cascades that promote tumor growth, survival, and invasion. vu.lt For example, targeting the BRAF/MEK pathway can halt proliferation in melanoma, while inhibiting EGFR and Src signaling can suppress survival mechanisms in breast cancer. vu.lt

Nucleotide Metabolism: Inhibition of DHFR disrupts the folate pathway, leading to a depletion of nucleotides necessary for DNA replication and cell division. This mechanism is a cornerstone of chemotherapy and accounts for the antiproliferative effects of DHFR inhibitors. nih.gov

Bacterial Metabolism/Cell Wall Synthesis: While the exact mechanisms for antibacterial activity are still under investigation, potential pathways include the disruption of essential processes like bacterial cell-wall synthesis. mdpi.comnih.gov The potent activity of some derivatives against multidrug-resistant bacteria like Staphylococcus aureus suggests they may act on novel targets or pathways. nih.gov

Applications in Medicinal Chemistry and Chemical Biology Mechanism and Sar Focus

Development of Antimicrobial Agents

Derivatives of the 5-oxopyrrolidine core have demonstrated considerable promise as antimicrobial agents, with activity against a range of clinically significant and drug-resistant bacteria.

Research has highlighted the efficacy of 5-oxopyrrolidine derivatives against various multidrug-resistant (MDR) pathogens. Studies have documented activity against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant (MRSA) and linezolid-resistant strains, as well as Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.govsemanticscholar.orgmdpi.com

One study detailed a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives, with a particular compound (Compound 21), a bishydrazone bearing a 5-nitrothiophene substituent, showing promising and selective activity against MDR S. aureus strains. nih.govsemanticscholar.orgmdpi.com Its efficacy was notable even against strains resistant to linezolid (B1675486) and tedizolid. nih.govsemanticscholar.org Another investigation into (2Z, 4Z)‐2,4‐bis(substituted benzylidene)‐5‐oxo‐1‐phenylpyrrolidine‐3‐carboxylic acids found that certain derivatives exhibited significant inhibition of bacterial growth. researchgate.net For instance, a derivative with a nitro group showed excellent activity against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net Further research on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives confirmed potent effects, with a hydrazone containing a 5-nitrothien-2-yl fragment showing strong inhibition of S. aureus. nih.gov

The following table summarizes the antimicrobial activity of a representative 5-oxopyrrolidine derivative against various resistant S. aureus strains.

| Bacterial Strain | Resistance Profile | MIC (µg/mL) of Compound 21 |

| S. aureus Newman | Methicillin-Susceptible | 2 |

| S. aureus N315 | Methicillin-Resistant (MRSA) | 2 |

| S. aureus NRS119 | Vancomycin-Intermediate (VISA) | 2 |

| S. aureus LZD-R1 | Linezolid-Resistant | 4 |

| S. aureus LZD-R5 | Linezolid-Resistant | 8 |

| S. aureus TED-R2 | Tedizolid-Resistant | 16 |

Data sourced from studies on 5-oxopyrrolidine derivatives. nih.govsemanticscholar.org

The threat of antibiotic resistance is exacerbated by bacteria producing enzymes that inactivate conventional drugs. One such enzyme is New Delhi Metallo-beta-Lactamase-1 (NDM-1), which confers resistance to a broad spectrum of beta-lactam antibiotics, including carbapenems. mdpi.comnih.gov Research has shown that certain 5-oxopyrrolidine derivatives are active against bacteria that produce these challenging enzymes. researchgate.net Specifically, representative compounds from a synthesized series demonstrated good bactericidal activity against NDM-1-producing Carbapenem-resistant Enterobacteriaceae. researchgate.net While these studies demonstrate efficacy against NDM-1 harboring strains, the direct inhibitory mechanism on the NDM-1 enzyme by this class of compounds requires further elucidation.

Another key area in antimicrobial research is the targeting of virulence factors to disarm pathogens without necessarily killing them, which may reduce the pressure for resistance development. nih.gov Sortase A, a transpeptidase in Gram-positive bacteria, is a crucial virulence factor responsible for anchoring surface proteins involved in host cell adhesion, invasion, and biofilm formation. nih.gov The potential for 5-oxopyrrolidine derivatives to act as inhibitors of such virulence factors represents an important avenue for future investigation.

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the antimicrobial activity of 5-oxopyrrolidine derivatives. A recurring finding is the significant enhancement of antibacterial efficacy by the presence of specific substituents.

Nitro and Halo Groups: The introduction of a nitro (-NO2) group or halogen atoms into the structure has been shown to be a key determinant of antimicrobial potency. researchgate.net

Heterocyclic Moieties: The incorporation of nitro-substituted heterocyclic fragments, such as 5-nitrothiophene and 5-nitrofuran, leads to compounds with potent and broad-spectrum antibacterial effects. mdpi.comnih.gov A hydrazone derivative featuring a 5-nitrothien-2-yl moiety was found to be particularly effective, with activity surpassing that of the control antibiotic cefuroxime (B34974) against several tested strains. nih.gov

Benzylidene Substituents: Hydrazone derivatives with a simple benzylidene moiety have also demonstrated very strong and specific inhibition against S. aureus. nih.gov

These SAR findings underscore that the antimicrobial activity of the 5-oxopyrrolidine scaffold can be finely tuned through chemical modification, with electron-withdrawing groups and specific heterocyclic rings playing a crucial role in enhancing potency. researchgate.netnih.gov

Research into Anticancer Potential

In addition to their antimicrobial properties, derivatives of the 5-oxopyrrolidine scaffold have been investigated for their potential as anticancer agents.

The cytotoxic effects of various 5-oxopyrrolidine derivatives have been primarily evaluated against the A549 human lung adenocarcinoma cell line. nih.govsemanticscholar.org Studies have consistently shown that these compounds can induce cancer cell death, with the mechanism of action being structure-dependent. nih.govmdpi.com For example, a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives were synthesized and tested, with compounds 18-22 from this series exerting the most potent anticancer activity against A549 cells. nih.govsemanticscholar.org Another study focusing on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives also confirmed cytotoxic activity against A549 cells. mdpi.comresearchgate.net The primary method for assessing this cytotoxicity is often the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. mdpi.commdpi.comresearchgate.net

The following table presents the cytotoxic effects of selected 5-oxopyrrolidine derivatives on A549 cancer cells.

| Compound Type | A549 Cell Viability (%) at 100 µM |

| 1,3,4-Oxadiazolethione derivative | 28.0 |

| 4-Aminotriazolethione derivative | 29.6 |

| Hydrazone with 5-nitrothiophene | ~35 |

| Hydrazone with 5-nitrofuran | ~40 |

| Cisplatin (Control) | ~45 |

Data compiled from studies on 5-oxopyrrolidine derivatives. nih.govmdpi.comresearchgate.net

SAR analyses for anticancer activity have revealed several key structural features that enhance the cytotoxicity of 5-oxopyrrolidine derivatives against A549 cells.

Incorporation of Azole Rings: The integration of specific heterocyclic rings, such as 1,3,4-oxadiazolethione and 4-aminotriazolethione, into the molecular structure markedly enhances anticancer activity. mdpi.comresearchgate.net

Aromatic vs. Heterocyclic Substituents: A comparative study of hydrazone derivatives showed that compounds containing heterocyclic fragments generally possess superior anticancer activity compared to those with simple aromatic moieties. nih.gov

Substitution on Aromatic Rings: For derivatives that do contain aromatic rings, the nature and position of substituents are critical. The presence of dimethylamino-, chloro-, and bromo-substituents on the aromatic ring was found to correlate with higher activity. nih.gov

These findings suggest that the anticancer potential of the 5-oxopyrrolidine core can be significantly amplified by attaching specific azole-based heterocyclic systems or by strategic substitution on appended aromatic rings. nih.govmdpi.com

Exploration of Anti-inflammatory Properties

The pyrrolidine (B122466) scaffold is a common motif in molecules exhibiting anti-inflammatory effects. Research into derivatives of 5-oxopyrrolidine suggests potential mechanisms of action, including the inhibition of key enzymes in the inflammatory cascade and the modulation of signaling pathways.

Inhibition of Matrix Metalloproteinases (MMPs) (e.g., MMP-2, MMP-9)

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their overexpression is associated with various inflammatory conditions, making them attractive targets for anti-inflammatory drug design. While specific inhibitory data for 5-Oxo-1-phenylpyrrolidine-3-carbonitrile against MMP-2 and MMP-9 is not documented, the pyrrolidine core is recognized as a valuable scaffold for the development of MMP inhibitors. The structural features of this class of compounds allow for interactions with the active site of MMPs, potentially leading to their inhibition.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of pyrrolidine derivatives can also be attributed to their ability to modulate intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. For instance, a structurally related pyrrolidine derivative, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3). These transcription factors are pivotal in the inflammatory response, and their inhibition leads to a downstream reduction in the production of inflammatory cytokines and enzymes. This suggests that this compound could potentially exert anti-inflammatory effects through similar modulatory actions on key signaling cascades.

Investigation of Antioxidant Activity

Oxidative stress is a key contributor to the pathogenesis of numerous inflammatory diseases. Compounds with the ability to scavenge free radicals and mitigate oxidative damage are therefore of significant therapeutic interest.

Radical Scavenging Mechanisms (e.g., ABTS, PFRAP assays)

The antioxidant potential of chemical compounds is often evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay and the ferric reducing antioxidant power (PFRAP) assay. These assays measure the ability of a compound to donate an electron or a hydrogen atom to neutralize free radicals. While specific data from ABTS and PFRAP assays for this compound are not available, studies on other 5-oxopyrrolidine derivatives have demonstrated their capacity to scavenge radicals, often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a mechanistically similar method.

Chiral Auxiliary Applications in Asymmetric Organic Synthesis